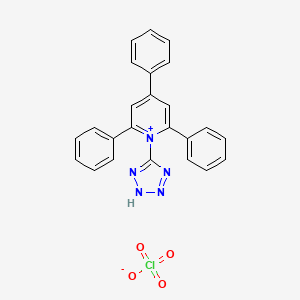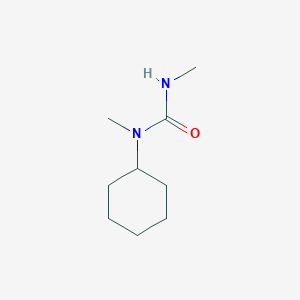![molecular formula C11H18O5 B14629425 Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate CAS No. 54460-33-2](/img/structure/B14629425.png)
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is a chemical compound with a complex structure that includes both acetic acid and cyclopentenyl acetate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate typically involves the reaction of 2-(2-hydroxyethyl)cyclopenten-1-yl acetate with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions may require specific temperatures, solvents, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, this compound may have potential applications in drug development. Its unique chemical properties could be harnessed to create new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include metabolic processes, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-yl acetic acid: A related compound with a similar cyclopentenyl structure.
Cyclopent-2-enylacetic acid: Another similar compound with slight variations in the cyclopentenyl group.
Uniqueness
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is unique due to its combination of acetic acid and cyclopentenyl acetate moieties This unique structure imparts specific chemical properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
54460-33-2 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C9H14O3.C2H4O2/c1-7(11)12-9-4-2-3-8(9)5-6-10;1-2(3)4/h10H,2-6H2,1H3;1H3,(H,3,4) |
Clé InChI |
GMNMMDYOMXPYFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OC1=C(CCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


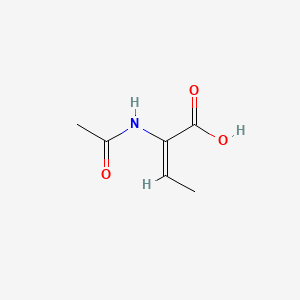
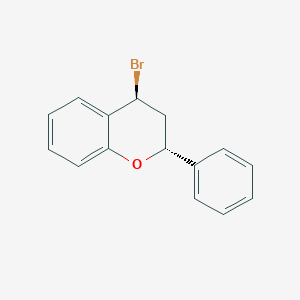
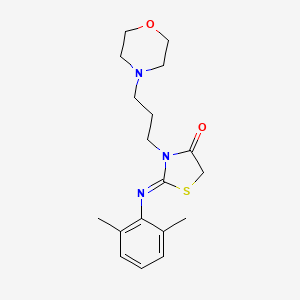


![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

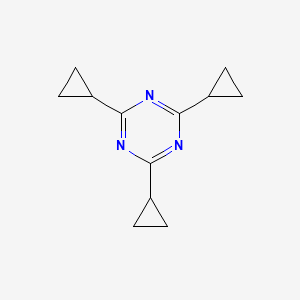
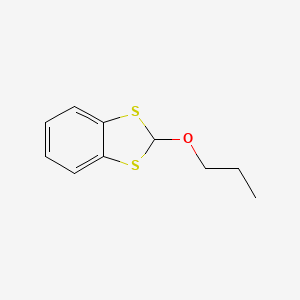
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

